2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

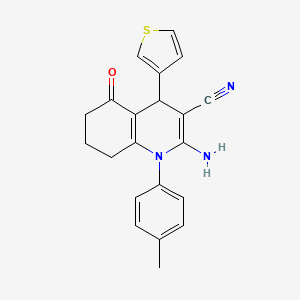

This compound (CAS: 311315-58-9) is a hexahydroquinoline derivative featuring a 4-methylphenyl group at position 1, a thiophen-3-yl substituent at position 4, and a nitrile group at position 3. Its polycyclic framework and functional diversity make it a candidate for pharmacological studies, particularly in targeting enzyme inhibition or receptor modulation due to the presence of hydrogen-bonding motifs (amino and carbonyl groups) and aromatic/heterocyclic moieties .

Properties

CAS No. |

311315-58-9 |

|---|---|

Molecular Formula |

C21H19N3OS |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

2-amino-1-(4-methylphenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C21H19N3OS/c1-13-5-7-15(8-6-13)24-17-3-2-4-18(25)20(17)19(14-9-10-26-12-14)16(11-22)21(24)23/h5-10,12,19H,2-4,23H2,1H3 |

InChI Key |

IBDDIZOBKVRBAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CSC=C4)C(=O)CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the reaction of 4-methylbenzaldehyde, thiophene-3-carbaldehyde, and malononitrile in the presence of ammonium acetate and a suitable solvent under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. It has been evaluated against various human tumor cell lines, revealing potential antiproliferative effects. The mechanisms of action include:

- Microtubule Disruption : The compound interferes with microtubule dynamics, which is critical for cell division.

- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in cancer cells.

- Anti-Angiogenic Effects : In vitro and in vivo studies suggest that it may inhibit angiogenesis, the formation of new blood vessels that supply tumors .

A comparative analysis of related compounds highlights the unique properties of 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-7,7-dimethylquinoline | Chlorophenyl group | Known for antibacterial properties |

| 5-Oxo-1,4-dihydroquinoline derivatives | Dihydroquinoline core | Exhibits anticancer activity |

| Ethyl 2-aminoquinoline derivatives | Ethyl substitution | Potential use in neuroprotective applications |

This table emphasizes how the structural variations among quinoline derivatives can lead to diverse biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : A series of derivatives were synthesized and tested against eight human tumor cell lines. The study reported high antiproliferative activities with specific mechanisms involving microtubule disruption .

- Mechanistic Insights : Investigations into the cellular morphology changes and cell cycle arrest mechanisms provided insights into how this compound may affect cancer cell viability .

- Comparative Efficacy : Research comparing this compound with other quinoline derivatives indicated its superior performance in disrupting cancer cell proliferation and inducing apoptosis .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Functional Implications of Substituent Differences

- Steric Effects (e.g., ethyl in , methyl in ): Bulkier substituents may restrict molecular flexibility, affecting binding to sterically sensitive active sites.

Structural and Crystallographic Considerations

The hexahydroquinoline core’s puckered conformation (studied via Cremer-Pople parameters ) influences intermolecular interactions. Hydrogen-bonding networks involving the amino and carbonyl groups (as described in Etter’s graph set analysis ) likely stabilize the crystal lattice, impacting melting points and crystallinity. For example, the thiophene moiety in the target compound may engage in π-π stacking, whereas chloro substituents () could enhance halogen bonding.

Biological Activity

2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The molecular formula of the compound is . It features a hexahydroquinoline core with various substituents including a thiophene ring and a carbonitrile group. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3OS |

| SMILES | CC1=CC=C(C=C1)N2C3=C(...) |

| InChI | InChI=1S/C21H19N3OS/c1... |

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. In vitro evaluations have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : Some derivatives have been found to inhibit sirtuins, which are proteins involved in cellular regulation and apoptosis. This inhibition could lead to increased cancer cell death and reduced tumor growth .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial efficacy. Preliminary data suggest that the compound may exhibit antibacterial properties against specific strains of bacteria. For example:

- In vitro Studies : Compounds within this chemical class have shown effectiveness against pathogens such as Staphylococcus aureus and Bacillus cereus, suggesting potential use in treating infections .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by quinoline derivatives. Research indicates that these compounds can inhibit key inflammatory pathways:

- COX Inhibition : Certain derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of quinoline derivatives:

- Study on Anticancer Activity : A synthesis and evaluation study reported that specific quinoline derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Evaluation : Research has highlighted the efficacy of quinoline compounds against various bacterial strains, emphasizing their potential as new antimicrobial agents .

- Anti-inflammatory Pathways : Investigations into the anti-inflammatory properties have revealed that certain compounds can modulate nitric oxide production and inhibit iNOS expression in macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.